
L-homopropargylglycine
Overview
Description
Chemical Structure and Properties L-Homopropargylglycine (HPG) is a methionine analog with the chemical formula C₆H₉NO₂·HCl and a molecular weight of 163.60 g/mol (as the hydrochloride salt) . Its structure includes an alkyne moiety (-C≡CH) replacing the sulfur-containing side chain of methionine, enabling bioorthogonal "click chemistry" reactions with azide-functionalized probes (e.g., Alexa Fluor 594 azide) for fluorescence detection . HPG is water-soluble (up to 125 mg/mL) and stable at -20°C .
Mechanism and Applications
HPG is incorporated into nascent proteins during translation, serving as a surrogate for methionine . This incorporation allows real-time tracking of protein synthesis in live cells, tissues, or organisms via click chemistry-based detection . Applications include:
- Quantifying global protein synthesis in oocytes, cancer cells, and stem cells .
- Studying ribosomopathies and aging-related translation deficits .
- Engineering multifunctional proteins through residue-specific incorporation .
Biological Impact HPG minimally disrupts cellular processes, unlike puromycin, which terminates translation . However, notes that HPG may inhibit ornithine decarboxylase (ODC), indirectly modulating polyamine synthesis—a distinction from other methionine analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-homopropargylglycine can be achieved through several methods. One common approach involves the use of starting materials such as hex-5-ynoic acid and appropriate amination reagents. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
L-homopropargylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alkenes, alkanes, and substituted amino acids.
Scientific Research Applications
L-homopropargylglycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-homopropargylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
Comparison with Similar Compounds
Structural Analogs: Methionine Derivatives
Table 1: Structural and Functional Comparison of Methionine Analogs
Key Findings :
- HPG vs. HPG is preferred for long-term live-cell imaging due to lower background noise .
- HPG vs.
Key Findings :
- HPG vs. However, puromycin provides faster labeling (5–30 minutes vs. 30–60 minutes for HPG) .
- HPG vs. OP-Puro : OP-Puro is superior for in vivo studies but lacks the spatial resolution of HPG’s click chemistry-based imaging .
Cross-Category Analogs: Nucleic Acid and Protein Trackers
Key Findings :
- HPG + EdU : Simultaneous tracking of protein and DNA synthesis is achievable using alkyne-based HPG and EdU, followed by sequential azide-fluorophore labeling . BrdU, in contrast, requires harsh denaturation steps that degrade proteins .
Research Implications and Limitations
HPG’s versatility in click chemistry and non-perturbative labeling makes it indispensable for translational research. Additionally, while HPG’s alkyne group enables high-sensitivity detection (femtomolar range in Western blots) , its overlap with endogenous alkyne metabolites requires careful controls .
Comparatively, L-AHA and OP-Puro offer niche advantages (e.g., copper-free reactions or in vivo compatibility), but HPG remains the gold standard for precision and multifunctional protein engineering . Future studies should explore HPG’s polyamine-related effects to disentangle its roles in translation and metabolic regulation .
Biological Activity
L-Homopropargylglycine (HPG) is a methionine analog that has gained attention in biochemistry and molecular biology for its unique properties and applications in studying protein synthesis. This article explores the biological activity of HPG, focusing on its incorporation into proteins, effects on cellular metabolism, and implications for research methodologies.
HPG is characterized by an alkyne moiety that allows it to be incorporated into proteins during active protein synthesis. This incorporation can be detected using bio-orthogonal chemistry techniques, such as the "click" reaction between azides and alkynes. The molecular formula of HPG is with a molecular weight of 163.60 g/mol (HCl salt) .
Incorporation into Proteins
HPG serves as a non-canonical amino acid (ncAA) that can replace methionine in protein synthesis. Research has demonstrated that HPG can be effectively incorporated into the proteomes of various organisms, including plants and mammals.
Case Studies
- Plant Proteins : A study using Arabidopsis thaliana showed that HPG could tag nascent proteins through Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT). This method allowed researchers to identify proteins synthesized at specific time points without significantly disrupting cellular metabolism .
- Mammalian Cells : In vivo studies involving juvenile mice revealed that HPG could be injected intraperitoneally, leading to its incorporation into various tissues. The study confirmed that HPG did not adversely affect development or overall health, indicating its potential for use in live animal studies .
- Viral Proteins : Another investigation focused on herpes simplex virus (HSV) showed that HPG labeling did not impact cell viability or viral protein accumulation. This suggests that HPG can be utilized to study viral infections without compromising the host's cellular functions .
Effects on Cellular Metabolism
While HPG is generally considered non-toxic, recent findings indicate it may affect bacterial metabolism differently than other ncAAs like azidohomoalanine (AHA). A study examining Escherichia coli found that growth was inhibited at higher concentrations of HPG, with significant reductions in growth rates observed at concentrations exceeding 0.35 μM .
Comparative Analysis of HPG and Other ncAAs
The following table summarizes key differences between HPG and AHA regarding their effects on cellular systems:
Property | This compound (HPG) | L-Azidohomoalanine (AHA) |
---|---|---|
Incorporation Rate | Slower than AHA | Faster than HPG |
Toxicity | Low toxicity; affects growth at higher concentrations | Generally non-toxic |
Applications | Protein tagging in plants and mammals | Protein tagging in bacteria |
Development Impact | Minimal disruption observed | Minimal disruption observed |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which HPG labels nascent proteins in cell culture systems?
HPG is a methionine analog containing a terminal alkyne group. During translation, it is incorporated into newly synthesized proteins via methionyl-tRNA synthetase, replacing methionine. Post-incorporation, the alkyne moiety enables selective detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-conjugated fluorophores (e.g., Alexa Fluor 647) or biotin tags. This allows visualization, quantification, or purification of newly synthesized proteins .
Q. How should HPG be prepared and stored to ensure stability in experimental workflows?
- Solubility : Dissolve HPG in DMSO (250 mg/mL) or aqueous buffers (125 mg/mL) .
- Storage : Store at -20°C in desiccated conditions to prevent hydrolysis. Avoid freeze-thaw cycles to maintain integrity .
- Working concentration : Typical labeling concentrations range from 10–50 µM, optimized based on cell type and metabolic activity .
Q. What controls are essential when using HPG to avoid artifacts in protein synthesis assays?
- Negative controls : Omit HPG or use methionine-supplemented media to block HPG incorporation.
- Click chemistry controls : Include reactions without azide dyes to confirm specificity.
- Cytotoxicity checks : Monitor cell viability via parallel assays (e.g., MTT), as prolonged HPG exposure may inhibit proliferation in sensitive cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in HPG labeling efficiency across different cell types?
Discrepancies arise due to variations in:
- Cell permeability : Use saponin or digitonin for permeabilization in refractory cell types .
- Metabolic activity : Synchronize cells via serum starvation or cell cycle inhibitors before labeling .
- Validation : Pair HPG with orthogonal methods (e.g., puromycin labeling or 35S-methionine incorporation) to confirm results .
Q. What experimental design considerations optimize temporal resolution in pulse-chase HPG experiments?
- Pulse duration : Short pulses (15–30 min) capture acute translation changes, while longer incubations (>1 hr) enhance signal-to-noise ratios .
- Chase conditions : Replace HPG-containing media with excess methionine to halt incorporation. Use cycloheximide or puromycin to arrest translation for kinetic studies .
- Time-series sampling : Collect samples at intervals (e.g., 0, 15, 30, 60 min) to model protein synthesis rates .
Q. How can HPG-based data be normalized to account for variable cell proliferation rates in high-throughput screens?
- Internal standards : Co-stain with DNA dyes (e.g., DAPI) or housekeeping protein markers (e.g., β-actin) .
- Flow cytometry normalization : Use median fluorescence intensity (MFI) per cell, adjusted for cell size (FSC/SSC parameters) .
- Bulk correction : Normalize HPG signal to total protein content (e.g., BCA assay) in lysates .
Q. Methodological Challenges and Solutions
Q. How to mitigate copper-induced cytotoxicity during click chemistry reactions post-HPG labeling?
- Copper chelators : Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTES to stabilize Cu(I) and reduce oxidative damage .
- Reduced exposure time : Limit reaction duration to 30–60 min at 4°C .
- Alternative catalysts : Consider copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging, though kinetics may differ .
Q. What statistical approaches are recommended for analyzing HPG-derived proteomic datasets with high biological variability?
- Normalization : Apply quantile normalization or variance-stabilizing transformations (e.g., log2) to fluorescence data .
- Multivariate analysis : Use principal component analysis (PCA) to disentangle technical vs. biological variability .
- Replicate strategy : Include ≥3 biological replicates and use mixed-effects models to account for batch effects .
Q. Comparative and Translational Applications
Q. How does HPG compare to other non-canonical amino acids (e.g., AHA, FUNCAT) for studying stress-induced translational reprogramming?
Q. Can HPG be integrated with CRISPRi/a screens to study translation-coupled quality control pathways?
Yes. Example workflow:
CRISPRi knockdown : Target translation regulators (e.g., eIF4E, mTORC1) .
HPG pulse-labeling : Assess global protein synthesis via flow cytometry .
Proteostasis analysis : Combine with proteasome inhibitors (e.g., MG132) to quantify misfolded protein aggregates .
Data integration : Correlate HPG signal with RNA-seq to identify post-transcriptional regulatory nodes .
Q. Troubleshooting Guide
Low HPG signal in fluorescence microscopy despite adequate labeling.
- Potential causes : Poor azide dye permeability, copper quenching, or insufficient HPG concentration.
- Solutions :
- Permeabilize cells with 0.1% Triton X-100 post-fixation .
- Titrate azide dye concentration (e.g., 1–5 µM Alexa Fluor 488-azide) .
- Validate HPG incorporation via Western blot using biotin-azide pull-down .
Inconsistent HPG labeling across biological replicates.
- Mitigation strategies :
- Standardize cell density and metabolic status pre-labeling .
- Pre-warm all reagents to 37°C to minimize temperature-dependent tRNA uptake variability .
- Use intra-experiment controls (e.g., untreated cells) for batch correction .
Properties
IUPAC Name |
(2S)-2-aminohex-5-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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